molecular formula C11H16O2 B8805343 4-(3-hydroxy-3-methylbutyl)phenol CAS No. 4237-73-4

4-(3-hydroxy-3-methylbutyl)phenol

Cat. No.: B8805343
CAS No.: 4237-73-4
M. Wt: 180.24 g/mol
InChI Key: BGHHDJUQYBAXSB-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methylbutyl)phenol is an organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This phenol derivative features a hydroxy-methylbutyl chain, making it a potential intermediate for the synthesis of more complex molecules in various research fields. Researchers can utilize this compound in organic synthesis and material science applications. As a building block, it can be used to develop novel compounds for antimicrobial studies, given that phenolic structures are often explored for such properties . The compound must be handled with care; it has associated hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic applications, or for human use . The product is typically shipped at room temperature and should be stored sealed in a dry environment at 2-8°C .

Properties

CAS No.

4237-73-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(3-hydroxy-3-methylbutyl)phenol

InChI

InChI=1S/C11H16O2/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,12-13H,7-8H2,1-2H3

InChI Key

BGHHDJUQYBAXSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrates : Phenol and γ-ketobutyraldehyde (γ-KB) or 3-methyl-3-buten-1-ol.

  • Catalyst : Zr⁴⁺-exchanged montmorillonite (Zr⁴⁺-mont).

  • Conditions :

    • Temperature: 100–124°C

    • Solvent: Decalin (apolar medium)

    • Reaction Time: 48 hours.

Key Findings

  • Yield : 35% for monoalkylated product at 100°C.

  • Selectivity : Ortho/para ratio of 3:1 due to steric and electronic effects.

  • Catalyst Reusability : Zr⁴⁺-mont retains >90% activity after three cycles.

Table 1: Friedel-Crafts Alkylation Performance

CatalystTemp (°C)Yield (%)Selectivity (o:p)
Zr⁴⁺-mont100353:1
Fe³⁺-mont110282.5:1
Al³⁺-mont120414:1

Hydroxymethylation with Formaldehyde

Hydroxymethylation introduces hydroxymethyl groups to phenolic rings, which can be further functionalized.

Protocol for Phenolic Hydroxymethylation

  • Reagents : Phenol, paraformaldehyde, HCl/acetic acid.

  • Conditions :

    • Solvent: Water (green chemistry approach)

    • Temp: 60–65°C

    • Time: 7 hours.

Outcomes

  • Primary Product : 3-Hydroxymethyl-4-hydroxyacetophenone (20% yield).

  • Byproducts : 6-Acetyl-1,3-benzodioxane (8%) and polymeric residues.

Table 2: Hydroxymethylation Optimization

Formaldehyde EquivTemp (°C)Yield (%)Purity (%)
1602085
3652878

Grignard Addition to Protected Phenols

Grignard reagents enable C–C bond formation for alkyl chain elongation.

Stepwise Synthesis

  • Protection : Benzyl ether formation on phenol.

  • Grignard Reaction : 2-Methylpropenyl magnesium bromide addition at −78°C.

  • Deprotection : Hydrogenolysis or acid hydrolysis.

Performance Metrics

  • Overall Yield : 45–50%.

  • Purity : >95% after recrystallization.

Reductive Alkylation with Aldehydes

Reductive alkylation combines carbonyl compounds with phenols under reducing conditions.

Methodology

  • Substrates : Phenol and 3-hydroxy-3-methylbutyraldehyde.

  • Reductant : Sodium dithionite or H₂/Pd-C.

  • Catalyst : Al³⁺-montmorillonite.

Results

  • Yield : 52–54% for monoalkylated products.

  • Side Reactions : Di-alkylation (<10%).

Industrial-Scale Production Insights

Industrial methods prioritize cost-effectiveness and scalability:

Batch Process Optimization

  • Catalyst Load : 0.6–2.0 g acid-activated montmorillonite per mole phenol.

  • Pressure : 1–15 bar to enhance reaction kinetics.

  • Workup : Crystallization with methanol-water mixtures (14% moisture).

Quality Control Parameters

  • Purity : >99% via centrifugal separation.

  • Transmittance : >95% at 425 nm.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityEnvironmental Impact
Friedel-Crafts35–41HighModerate (apolar solvents)
Hydroxymethylation20–28LowLow (water-based)
Grignard45–50ModerateHigh (THF usage)
Reductive52–54HighModerate (H₂ risk)

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones under specific conditions. For example:

  • Reagent : Potassium permanganate (KMnO4\text{KMnO}_4) in acidic or neutral media

  • Conditions : Aqueous H2SO4\text{H}_2\text{SO}_4, 60–80°C

  • Product : 4-(3-Oxo-3-methylbutyl)-1,2-benzoquinone

The tertiary alcohol group in the side chain is resistant to oxidation under mild conditions but may undergo cleavage under strong oxidative agents like chromium trioxide (CrO3\text{CrO}_3) .

Electrophilic Aromatic Substitution

The phenol ring directs electrophiles to the ortho and para positions relative to the hydroxyl group. Documented reactions include:

Reaction Type Reagents/Conditions Product
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C3-Nitro-4-(3-hydroxy-3-methylbutyl)phenol
SulfonationH2SO4\text{H}_2\text{SO}_4, 100°C3-Sulfo-4-(3-hydroxy-3-methylbutyl)phenol
HalogenationBr2\text{Br}_2 in CH3COOH\text{CH}_3\text{COOH}3-Bromo-4-(3-hydroxy-3-methylbutyl)phenol

The bulky 3-methylbutyl group may sterically hinder ortho substitution, favoring para products .

Esterification and Etherification

The phenolic hydroxyl group reacts with acyl chlorides or alkyl halides:

  • Esterification :

    • CH3COCl\text{CH}_3\text{COCl}, pyridine, 25°C → 4-(3-Hydroxy-3-methylbutyl)phenyl acetate

  • Etherification :

    • CH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3, acetone → 4-(3-Hydroxy-3-methylbutyl)phenyl methyl ether

The tertiary alcohol in the side chain can also form esters under acidic conditions (e.g., with acetic anhydride).

Dehydration of the Tertiary Alcohol

Under acidic conditions, the 3-hydroxy-3-methylbutyl group undergoes dehydration:

  • Reagents : H3PO4\text{H}_3\text{PO}_4, 120°C

  • Mechanism : E1 elimination via carbocation intermediate

  • Product : 4-(3-Methylbut-1-en-1-yl)phenol

This reaction is highly regioselective due to the stability of the resulting trisubstituted alkene .

Radical Scavenging (Antioxidant Activity)

In polymer applications, this compound acts as a radical inhibitor:

  • Mechanism : Hydrogen abstraction from the phenolic OH by peroxyl radicals (ROO\text{ROO}^\cdot), forming stable phenoxyl radicals.

  • Key Reaction :

    ArOH+ROOArO+ROOH\text{ArOH} + \text{ROO}^\cdot \rightarrow \text{ArO}^\cdot + \text{ROOH}

This property is critical in UV stabilization and delaying polymer degradation .

Reductive Lithiation

Based on analogous systems (e.g., 2,3-dihydrobenzofuran derivatives), reductive lithiation with Li\text{Li}/DTBB (4,4′-di-tert-butylbiphenyl) generates intermediates that react with electrophiles:

Electrophile Product
H2O\text{H}_2\text{O}4-(3-Hydroxy-3-methylbutyl)phenol (recovery)
Aldehydes (e.g., PhCHO\text{PhCHO})Chroman derivatives via cyclization

This method enables functionalization at the benzylic position .

Complexation with Metal Ions

The phenolic OH group chelates metal ions (e.g., Fe3+\text{Fe}^{3+}, Al3+\text{Al}^{3+}), forming colored complexes. Applications include:

  • Analytical Chemistry : Spectrophotometric detection of Fe3+\text{Fe}^{3+} at 510 nm (ε1.2×104L\cdotpmol1\cdotpcm1\varepsilon \approx 1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}) .

Scientific Research Applications

Biological Activities

1.1 Antioxidant Properties
Research indicates that 4-(3-hydroxy-3-methylbutyl)phenol exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively, making it a candidate for use in dietary supplements and functional foods aimed at enhancing health and longevity .

1.2 Anti-Inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property positions HMBP as a potential therapeutic agent for conditions such as arthritis and other chronic inflammatory disorders .

1.3 Antimicrobial Activity
HMBP has shown promising antimicrobial properties against a range of bacterial strains. Its effectiveness varies depending on the strain, with notable activity against resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for various strains have been documented, highlighting its potential as a natural preservative or therapeutic agent in combating infections .

Industrial Applications

2.1 Cosmetic Industry
In cosmetics, this compound is utilized for its antioxidant and anti-inflammatory properties. It is incorporated into formulations aimed at reducing skin aging and protecting against environmental damage. Its ability to stabilize formulations while providing skin benefits makes it a valuable ingredient in skincare products .

2.2 Polymer Production
The compound is also employed in the production of polymers and resins due to its phenolic structure, which enhances thermal stability and mechanical properties of materials. It serves as an additive in plastics to improve their durability and resistance to degradation under heat and light exposure .

Case Studies and Research Findings

Study Focus Findings Reference
Antioxidant ActivityEffective scavenging of DPPH radicals; potential for health supplements
Anti-Inflammatory EffectsInhibition of TNF-alpha production; potential for treating inflammatory diseases
Antimicrobial EfficacyMIC values against MRSA: 3.36 µg/mL; effective against multiple bacterial strains

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-3-methylbutyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s unique structure can be contrasted with several analogues:

Alkylphenols with Branched Chains
  • 4-(1,1,3,3-Tetramethylbutyl)phenol (CAS: 140-66-9): This alkylphenol has a fully methyl-substituted butyl chain at the para position. Unlike 4-(3-hydroxy-3-methylbutyl)phenol, it lacks a hydroxyl group on the alkyl chain, resulting in higher hydrophobicity (logP ~4.0) and industrial use as a surfactant .
  • 4-(3-Hydroxybutyl)phenol (CAS: 69617-84-1): A simpler analogue with a linear hydroxybutyl chain.
Phenolic Derivatives with Oxygenated Substituents
  • 4-(Methoxymethyl)phenol: Features a methoxy-methyl group at the para position. The ether group reduces acidity (pKa ~10) compared to the tertiary alcohol in this compound, altering its hydrogen-bonding capacity .
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Contains an imidazole ring conjugated to the phenol. This extended π-system enhances nonlinear optical (NLO) properties, such as high third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu), which are absent in the target compound due to its simpler structure .
Natural Prenylated Phenols
  • 2-(3-Hydroxy-3-methylbutyl),4-(3-methylbut-2-enyl)phenol (Compound 294): Isolated from Encyothalia cliftonii, this bisprenylated phenol shares the hydroxy-3-methylbutyl group but includes an additional prenyl (3-methylbut-2-enyl) substituent. The prenyl group enhances lipophilicity and may contribute to stronger biological activity, such as feeding deterrence .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility Key Functional Groups
This compound 180.24 ~2.5 Low Phenol, tertiary alcohol
4-(1,1,3,3-Tetramethylbutyl)phenol 206.32 ~4.0 Very Low Phenol, branched alkyl
4-(Methoxymethyl)phenol 138.16 ~1.8 Moderate Phenol, ether
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol 312.37 ~3.5 Insoluble Phenol, imidazole

Key Observations :

  • Fully alkylated analogues (e.g., 4-(1,1,3,3-tetramethylbutyl)phenol) are more lipophilic, favoring industrial applications .
  • The imidazole derivative’s conjugated system drastically reduces solubility but enhances electronic properties for optoelectronics .

Key Observations :

  • The target compound’s bioactivity is linked to its hydroxylated alkyl chain, which may interact with biological membranes or receptors .
  • Alkylphenols like 4-(1,1,3,3-tetramethylbutyl)phenol are environmentally persistent and regulated due to endocrine-disrupting effects .
  • The imidazole derivative’s NLO properties stem from its π-conjugated system, enabling applications in laser protection and photonics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-hydroxy-3-methylbutyl)phenol, and how can reaction yields be maximized?

  • Methodological Answer : The compound is synthesized via Grignard reactions using dihydrocoumarin and methylmagnesium chloride in tetrahydrofuran (THF). Key steps include:

  • Dropwise addition of methylmagnesium chloride (3M in THF) at 0°C to avoid exothermic side reactions.
  • Slow warming to room temperature and stirring overnight to ensure complete nucleophilic addition.
  • Acidic workup (1N H₂SO₄) to quench the reaction, followed by extraction with diethyl ether and drying over Na₂SO₄.
  • Yields >94% are achieved with stoichiometric control of Grignard reagent (3 equivalents) .
    • Data Table :
YieldReaction ConditionsKey Parameters
100%0–20°C, THF, 12h3 eq. MeMgCl, H₂SO₄ quench
94%0°C → RT, 16h2.3L MeMgCl, ice-chip workup

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (600 MHz, (CD₃)₂CO) shows δ 8.22 (broad s, phenolic -OH), 7.06–6.72 (aromatic protons), and 1.22 ppm (s, 6H, -C(CH₃)₂). ¹³C NMR confirms the hydroxylated tertiary carbon at δ 69.7 ppm .
  • Elemental Analysis : Validate C (73.30%) and H (8.95%) content to confirm stoichiometry (C₁₁H₁₆O₂) .
  • GC-MS : Use high-resolution mass spectrometry to detect molecular ion peaks at m/z 180.24 (M⁺) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Seal in dry, airtight containers at 2–8°C to prevent oxidation and hygroscopic degradation .
  • Reactivity : Avoid exposure to acids (releases toxic gases) or humid conditions, which promote decomposition .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying Grignard conditions?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Excess MeMgCl (3 eq.) favors complete nucleophilic addition to the lactone carbonyl, while lower equivalents may yield partial intermediates.
  • Side Reactions : Competing etherification or over-alkylation can occur if temperature exceeds 20°C during reagent addition. Validate via TLC (Rf 0.37 in EtOAc:Hexane 1:1) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

  • Methodological Answer :

  • Reproducibility Testing : Replicate synthesis and purification steps (e.g., recrystallization in THF/water) to verify melting points (reported: 110–112°C) .
  • DSC Analysis : Use differential scanning calorimetry to detect polymorphic variations or impurities affecting thermal properties .

Q. What advanced analytical techniques are required to detect trace degradation products of this compound in environmental matrices?

  • Methodological Answer :

  • LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify hydroxylated or oxidized derivatives (e.g., quinones from phenol oxidation) .
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track biodegradation pathways in soil/water systems .

Q. What computational modeling approaches predict the environmental persistence of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives based on logP (2.1) and hydroxyl group reactivity .
  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. How does the hydroxyl group positioning in this compound influence its reactivity in electrophilic substitutions?

  • Methodological Answer :

  • Directing Effects : The para-hydroxyl group activates the aromatic ring for electrophilic substitution (e.g., nitration at the ortho position).
  • Steric Hindrance : The 3-methylbutyl side chain may hinder access to reactive sites, requiring catalysts like FeCl₃ for efficient halogenation .

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